Eremomycin deriv.

Description

Heptapeptide Backbone Composition

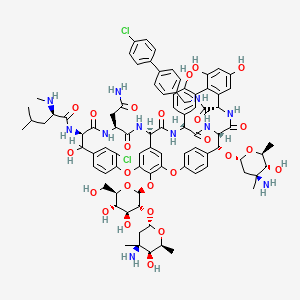

Eremomycin’s heptapeptide backbone consists of seven amino acid residues cross-linked via three aromatic ether bonds and one biaryl bond, forming a rigid aglycone structure. The sequence includes nonproteinogenic amino acids such as β-hydroxytyrosine, 4-hydroxyphenylglycine, and 3,5-dihydroxyphenylglycine, which stabilize the tertiary structure through hydrophobic interactions. The backbone’s fourth residue is asparagine, distinguishing it from vancomycin, which contains glutamine at this position. This asparagine residue forms a hydrogen bond with the L-Lys segment of peptidoglycan (PG), contributing to binding specificity.

The heptapeptide core creates a pocket that binds the D-Ala-D-Ala terminus of PG via five hydrogen bonds: three between amide protons (NH2, NH3, NH4) and the carboxyl oxygen of D-Ala-D-Ala, one between the carbonyl oxygen of residue 4 (CO4) and the terminal D-Ala amide proton, and one between the amide proton of residue 7 (NH7) and the L-Lys carbonyl oxygen. This binding mechanism is conserved across glycopeptides but modulated by peripheral structural variations.

Carbohydrate Modifications and Stereochemical Configuration

Eremomycin contains two carbohydrate moieties attached to the heptapeptide core: a vancosamine derivative (4-epi-vancosamine) and a glucose unit. The stereochemistry of the 4-epi-vancosamine (axial C4-OH group) enhances hydrophobic interactions with bacterial membranes compared to vancomycin’s vancosamine (equatorial C4-OH). This configuration improves dimerization propensity in aqueous environments, although in vivo activity primarily involves monomeric forms.

Table 1: Carbohydrate Components of Eremomycin vs. Vancomycin

| Feature | Eremomycin | Vancomycin |

|---|---|---|

| Vancosamine Derivative | 4-epi-vancosamine | Vancosamine |

| Glucose Attachment | C6-OH of residue 4 | C6-OH of residue 4 |

| Stereochemical Impact | Increased hydrophobicity | Moderate hydrophobicity |

Comparative Analysis with Vancomycin and Other Glycopeptides

Eremomycin’s aglycone is structurally analogous to vancomycin but lacks a chlorine atom on residue 2, making it a monodechlorinated derivative. This modification reduces electron-withdrawing effects, potentially enhancing hydrogen-bonding capacity. Unlike vancomycin, eremomycin’s carboxyl terminus is amidated, enabling additional interactions with the L-Ala segment of PG.

Table 2: Structural and Functional Comparison of Eremomycin and Vancomycin

| Parameter | Eremomycin | Vancomycin |

|---|---|---|

| Residue 2 Substituent | H (non-chlorinated) | Cl (chlorinated) |

| Residue 3 Side Chain | Asn (amide) | Gln (amide) |

| Carbohydrate Profile | Glucose-4-epi-vancosamine | Glucose-vancosamine |

| D-Ala-D-Ala Affinity | 23× weaker | Stronger |

| Antimicrobial Activity | 5–10× higher | Baseline |

The absence of chlorine and the presence of 4-epi-vancosamine contribute to eremomycin’s superior activity despite weaker D-Ala-D-Ala binding.

Structural Modifications in Eremomycin Derivatives

Amidation and Alkylation Strategies

Amidation of eremomycin’s carboxyl terminus (residue 7) is a key strategy for enhancing PG binding. For example, N-(2-((2-fluorobenzyl)amino)ethyl)amide derivatives exhibit a therapeutic index (TI) of 318, surpassing vancomycin’s TI of 128. Alkylation at the vancosamine hydroxyl group with hydrophobic groups (e.g., adamantyl or decyl chains) improves membrane penetration, with 2-adamantylamides showing 4–16× greater activity against glycopeptide-resistant enterococci (GRE).

Lipophilic Side Chain Incorporation

Incorporating lipophilic side chains such as p-fluorophenylpiperazinamide or n-decylamine enhances activity against VanA- and VanB-type resistant strains. These modifications increase the compound’s partition coefficient (logP), facilitating interactions with lipid bilayers. For instance, eremomycin N-decylamide reduces the minimum inhibitory concentration (MIC) against Staphylococcus aureus from 1.0 µg/mL (parent compound) to 0.25 µg/mL.

Spacer-Integrated Derivatives for Enhanced Bioactivity

Introducing spacers like ethylenediamine or piperazine between the heptapeptide core and lipophilic groups optimizes solubility and binding kinetics. Eremomycin conjugates with 5-methoxytryptamine linked via a lysine spacer show MIC values of 0.5 µg/mL against GRE, compared to 8.0 µg/mL for unmodified eremomycin. The spacer length critically affects activity:

Table 3: Impact of Spacer Length on Bioactivity

| Spacer Type | MIC vs. Enterococcus faecium (µg/mL) |

|---|---|

| None (Parent) | 8.0 |

| Ethylenediamine (C2) | 0.5 |

| Piperazine (C4) | 1.0 |

Shorter spacers (e.g., C2) improve conformational flexibility, enabling optimal orientation of hydrophobic groups for membrane insertion.

Properties

CAS No. |

410077-91-7 |

|---|---|

Molecular Formula |

C86H99Cl2N11O25 |

Molecular Weight |

1757.7 g/mol |

IUPAC Name |

(1S,2R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-N-[[4-(4-chlorophenyl)phenyl]methyl]-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxamide |

InChI |

InChI=1S/C86H99Cl2N11O25/c1-36(2)24-52(92-7)77(110)98-67-69(105)44-17-23-56(51(88)26-44)120-58-28-45-27-57(73(58)124-84-74(71(107)70(106)59(35-100)121-84)123-62-33-86(6,91)76(109)38(4)118-62)119-48-20-14-42(15-21-48)72(122-61-32-85(5,90)75(108)37(3)117-61)68-83(116)97-66(79(112)93-34-39-8-10-40(11-9-39)41-12-18-46(87)19-13-41)50-29-47(101)30-55(103)63(50)49-25-43(16-22-54(49)102)64(80(113)99-68)96-81(114)65(45)95-78(111)53(31-60(89)104)94-82(67)115/h8-23,25-30,36-38,52-53,59,61-62,64-72,74-76,84,92,100-103,105-109H,24,31-35,90-91H2,1-7H3,(H2,89,104)(H,93,112)(H,94,115)(H,95,111)(H,96,114)(H,97,116)(H,98,110)(H,99,113)/t37-,38-,52+,53-,59+,61-,62-,64+,65+,66-,67+,68-,69?,70+,71-,72+,74+,75-,76+,84-,85-,86-/m0/s1 |

InChI Key |

YBCJJQKPOWQKKJ-FXZUCRGVSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC=C(O4)C=C1)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)NC7=O)C(=O)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of eremomycin derivatives typically involves the modification of the eremomycin molecule through various chemical reactions. One common approach is the condensation of eremomycin with different amines, such as pyrrolidine or piperidine, to form amides . The reaction conditions often include the use of coupling reagents like PyBOP (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate and TBTU (benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate . These reactions are typically carried out in an organic solvent, such as dimethylformamide, under mild conditions to preserve the integrity of the eremomycin structure .

Industrial Production Methods

Industrial production of eremomycin derivatives involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the fermentation of the producing microorganism, followed by extraction and purification of eremomycin. Subsequent chemical modifications are performed in controlled environments to produce the desired derivatives . Advanced techniques like high-performance liquid chromatography (HPLC) are employed to purify and characterize the final products .

Chemical Reactions Analysis

Amidation Reactions

Amidation is a common method for modifying eremomycin. This involves the condensation of eremomycin with amines to form aminoalkylamide derivatives. For instance, eremomycin can be reacted with pyrrolidine or piperidine in the presence of a coupling reagent like benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) to produce pyrrolidides or piperidides . These reactions are typically performed in dimethyl sulfoxide (DMSO) with triethylamine (Et3N) at pH ~8.5.

Table 1: Properties of Eremomycin Pyrrolidides/Piperidides

| Compound | Yield (%) | HPLC Purity (%) |

|---|---|---|

| Pyrrolidide of Vancomycin | 48-66 | 96-98 |

| Piperidide of Vancomycin | 48-66 | 96-98 |

| Pyrrolidide of Eremomycin | 48-66 | 96-98 |

| Piperidide of Eremomycin | 48-66 | 96-98 |

Deglycosidation

Deglycosidation is a process used to remove sugar moieties from glycopeptide antibiotics like eremomycin. This is typically achieved using hydrogen fluoride (HF) in an anisole mixture. The resulting aglyco-eremomycin can exhibit different properties compared to the parent compound .

Table 2: Deglycosidation Yields and Purity

| Compound | Deglycosidation Method | Yield (%) | Purity |

|---|---|---|---|

| Aglyco-Vancomycin | HF/Anisole | High | Pure |

| Aglyco-Eremomycin | HF/Anisole | High | Pure |

Hydrophobic Derivatives

Hydrophobic derivatives of eremomycin, such as 7d-alkylaminomethylated derivatives, have been synthesized to enhance antibacterial activity. These derivatives retain the ability to inhibit peptidoglycan synthesis in bacteria, even in the absence of dipeptide binding .

Antibacterial Activity

Eremomycin derivatives are primarily developed to enhance antibacterial activity against resistant bacterial strains. Hydrophobic derivatives have shown similar activity to the parent compound against certain strains, suggesting alternative mechanisms of action .

Chiral Stationary Phases

Eremomycin derivatives are also used as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) for the separation of enantiomers. The modification of eremomycin can significantly affect its enantioselectivity .

Table 3: Enantioselectivity of Eremomycin CSPs

| CSP Type | Separation Conditions | Enantioselectivity |

|---|---|---|

| Eremomycin CSP | 0.1 M Sodium Dihydrophosphate Buffer (pH 4.5), 20% Methanol | High for Amino Acids |

| Chloro-Eremomycin CSP | Pure Water as Eluent | Efficient for Amino Acids |

Scientific Research Applications

Antibacterial Activity

Eremomycin and its derivatives have shown significant antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Recent studies indicate that certain semisynthetic derivatives exhibit enhanced efficacy compared to the parent compound.

Key Findings:

- Eremomycin Amide Derivatives : These compounds have demonstrated improved antibacterial activity against resistant strains, with some showing 4-16 times greater effectiveness than vancomycin against glycopeptide-resistant strains .

- Eremomycin Pyrrolidide : This derivative has high activity against staphylococci and enterococci, including vancomycin-resistant strains. It also shows reduced adverse effects, such as pseudoallergic reactions, making it a promising candidate for further clinical evaluation .

Novel Synthesis Methods

The development of semisynthetic derivatives of eremomycin involves innovative synthesis techniques that enhance their pharmacological properties.

Synthesis Techniques:

- Amidation Reactions : Eremomycin can be chemically modified through amidation with various amines to produce derivatives with improved antibacterial properties .

- Pyrrolidine and Piperidine Condensation : This method has been employed to create new glycopeptides that exhibit superior antibacterial efficacy and lower toxicity profiles compared to traditional antibiotics .

Case Studies

Several studies have documented the effectiveness of eremomycin derivatives in clinical settings.

Case Study Examples:

- In Vivo Efficacy : In animal models of systemic bacterial infections, eremomycin pyrrolidide demonstrated higher efficacy than both vancomycin and eremomycin, indicating its potential for treating serious infections caused by resistant bacteria .

- Chiral Recognition Applications : Research has explored using immobilized eremomycin derivatives as chiral stationary phases in chromatography, enhancing the separation of amino acids and other chiral compounds .

Comparative Data Table

The following table summarizes the antibacterial activity (Minimum Inhibitory Concentration - MIC) of various eremomycin derivatives against key bacterial strains:

| Derivative | MIC (mg/L) | Target Strain | Notes |

|---|---|---|---|

| Eremomycin | 4-16 | Staphylococcus aureus | Standard reference |

| Eremomycin Amide | 0.5 - 2 | Glycopeptide-resistant strains | Improved efficacy over parent compound |

| Eremomycin Pyrrolidide | 0.25 - 1 | Enterococcus faecium | Reduced pseudoallergic reactions |

| Eremomycin Derivative X | 0.5 | Methicillin-resistant Staphylococcus | Promising candidate for further studies |

Mechanism of Action

Eremomycin derivatives exert their antibacterial effects by inhibiting the synthesis of bacterial cell walls. They bind to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This binding disrupts the cell wall synthesis, leading to bacterial cell lysis and death . The molecular targets include enzymes involved in peptidoglycan biosynthesis, such as transglycosylases and transpeptidases .

Comparison with Similar Compounds

Key Findings :

- Eremomycin’s MIC values are 4–16× lower than vancomycin against MRSA and VRE .

- Aminoalkylamide derivatives (e.g., 4e) further reduce MICs by 2–4×, particularly against glycopeptide-resistant enterococci (GRE) .

Resistance Mechanisms

- Vancomycin-Resistant Strains : Vancomycin loses efficacy due to altered peptidoglycan termini (D-Ala-D-Lac). Eremomycin derivatives like LCTA-1110 (fluorophenylpiperazinamide) inhibit transglycosylation independently of D-Ala-D-Ala binding, retaining activity against GRE .

- Oligomer-Driven Activity : Eremomycin tetramers/octamers exhibit prolonged target engagement, reducing bacterial evasion .

Mechanism of Action and Resistance

Ligand-Induced Oligomerization

- NMR Evidence : Eremomycin dimerizes into tetramers/octamers in the presence of N-Ac-d-Ala-d-Ala, confirmed by <sup>15</sup>N relaxation and DOSY NMR .

- Impact on Activity : Oligomers enhance binding to peptidoglycan precursors, but excess ligand (e.g., >95% saturation) reverses this effect due to competitive inhibition .

Transglycosylation Inhibition

Hydrophobic derivatives (e.g., N-decylamide) disrupt peptidoglycan synthesis at the transglycosylation stage, even in resistant strains with modified D-Ala-D-Ala termini .

Pharmacokinetic and Toxicity Profile

Toxicity Comparison

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.